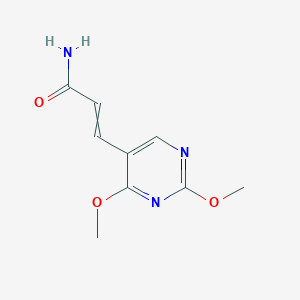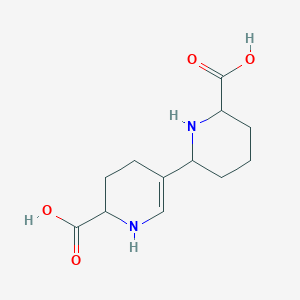
5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is a complex organic compound that features both piperidine and tetrahydropyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of reactions including carboxylation and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process would be designed to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar reactivity and applications.
Tetrahydropyridine derivatives: These compounds feature the tetrahydropyridine ring and can be used in similar contexts.
Uniqueness
What sets 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid apart is the combination of both piperidine and tetrahydropyridine moieties, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
142759-11-3 |
|---|---|
Formule moléculaire |
C12H18N2O4 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
5-(6-carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c15-11(16)9-5-4-7(6-13-9)8-2-1-3-10(14-8)12(17)18/h6,8-10,13-14H,1-5H2,(H,15,16)(H,17,18) |
Clé InChI |
FZNMMFIPIGBAJL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC(C1)C(=O)O)C2=CNC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
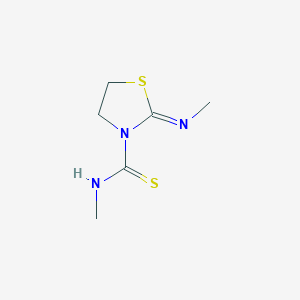

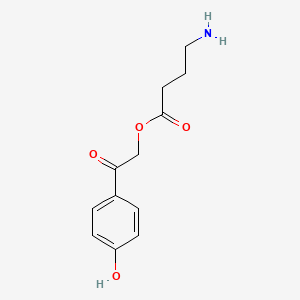
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
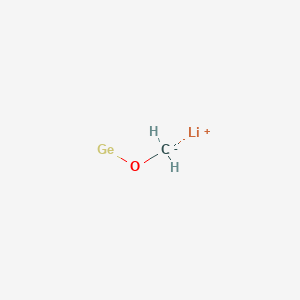
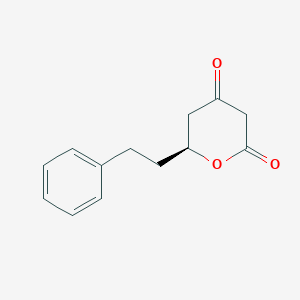
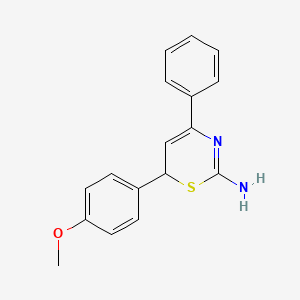

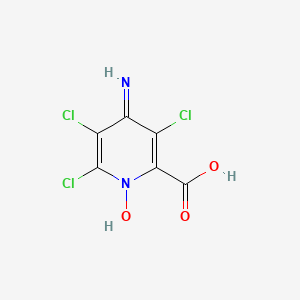
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
